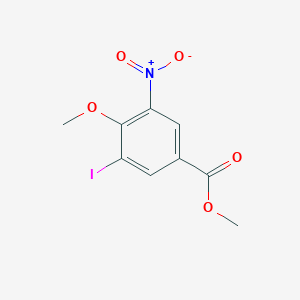

Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry Research

Benzoate esters, as a class of compounds, are of significant importance in organic chemistry. mdpi.com They are widely recognized for their applications as fragrances, flavorings, and solvents. mdpi.com In the realm of synthetic chemistry, they are pivotal intermediates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further molecular elaboration.

Methyl 3-iodo-4-methoxy-5-nitrobenzoate fits within this context as a highly specialized derivative. While simple benzoate esters like methyl benzoate are common, the introduction of multiple, electronically distinct substituents onto the aromatic ring, as seen in this molecule, significantly expands its synthetic utility beyond that of a simple ester. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and iodo groups creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in subsequent chemical transformations.

Strategic Importance of Highly Substituted Aromatic Systems in Synthetic Methodologies

Polysubstituted aromatic compounds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nih.govrsc.org The specific substitution pattern on the aromatic ring is often crucial for the biological activity or material properties of the final product. rsc.org Consequently, the development of efficient methods for the synthesis of these highly substituted systems is a long-standing focus in organic chemistry. rsc.orgpressbooks.pub

The presence of four different substituents on the benzene ring of this compound exemplifies the strategic value of such systems. The iodo group, for instance, is a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening up a wide range of further derivatization possibilities.

Overview of Current Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories based on established synthetic transformations of related compounds.

One likely area of application is in the synthesis of complex heterocyclic compounds. The various functional groups can be used to construct fused ring systems. For example, the nitro group can be reduced to an amine, which can then be cyclized with the adjacent ester group or a derivative thereof to form a lactam.

Another significant research avenue is its use in medicinal chemistry as a scaffold for the synthesis of biologically active molecules. The synthesis of the anticancer drug Gefitinib, for instance, involves the nitration of a substituted methoxybenzoate derivative, followed by reduction of the nitro group to an amine, which is then elaborated into the final quinazoline (B50416) structure. mdpi.comnih.gov This highlights the utility of nitro-substituted benzoate esters as key intermediates in pharmaceutical synthesis.

Furthermore, the iodo substituent makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis and would allow for the introduction of a wide range of substituents at the 3-position of the benzene ring.

The following table provides a summary of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C9H8INO5 |

| Molecular Weight | 337.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C(=CC(=C1)I)N+[O-])C(=O)OC |

| InChI Key | FQLPJANSLQLJTH-UHFFFAOYSA-N |

The functional groups present in this compound offer a range of potential synthetic transformations, as detailed in the table below.

| Functional Group | Potential Synthetic Transformations |

| Iodo Group | Suzuki, Heck, Sonogashira, Stille, and other cross-coupling reactions; Reduction to a C-H bond. |

| Nitro Group | Reduction to an amino group; Conversion to other nitrogen-containing functionalities. |

| Methoxy Group | Cleavage to a hydroxyl group. |

| Methyl Ester | Hydrolysis to a carboxylic acid; Amidation to form an amide; Reduction to an alcohol. |

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO5 |

|---|---|

Molecular Weight |

337.07 g/mol |

IUPAC Name |

methyl 3-iodo-4-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8INO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |

InChI Key |

PWTQRQHGGYSNNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Iodo 4 Methoxy 5 Nitrobenzoate

Regiospecific Iodination Strategies for Aromatic Scaffolds

The introduction of an iodine atom onto an already functionalized aromatic ring is a critical step in the synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate. The choice of iodination strategy is paramount to achieving the desired 3-iodo substitution pattern, especially on a scaffold bearing both activating (methoxy) and deactivating (nitro, ester) groups. A plausible precursor for this step is methyl 4-methoxy-5-nitrobenzoate, where the existing substituents collectively direct the incoming electrophile to the desired position.

Directed Ortho-Metalation and Electrophilic Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. numberanalytics.com This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate is then quenched with an electrophile, such as molecular iodine, to introduce the substituent with high precision. wikipedia.org

Examples of powerful DMGs include tertiary amides, O-carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov The heteroatom in the DMG coordinates to the lithium atom, facilitating the deprotonation of the nearest ortho- C-H bond. wikipedia.org

DoM Process Overview:

Coordination: The Lewis basic heteroatom of the DMG coordinates with the organolithium reagent.

Deprotonation: The strong base deprotonates the sterically accessible ortho-proton, forming a stable aryllithium species.

Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (e.g., I2) to yield the ortho-substituted product.

For a precursor to this compound, the methoxy group could potentially act as a DMG. However, the primary challenge is that the desired iodination is para to the methoxy group, not ortho. While DoM is a premier strategy for ortho-functionalization, its direct application to achieve the target substitution pattern would require a more complex, multi-step approach, possibly involving the installation and subsequent modification of a different DMG.

Transition Metal-Catalyzed Regioselective Iodination Pathways

In recent years, transition metal-catalyzed C-H activation has emerged as a highly effective tool for the direct functionalization of aromatic rings. mdpi.com Palladium, nickel, and copper catalysts, in particular, have been employed for the regioselective iodination of arenes, offering an alternative to classical electrophilic substitution. pitt.edu

These reactions typically proceed through a mechanism involving:

Coordination of the metal to the aromatic ring, often guided by a directing group.

C-H bond cleavage to form a metallacyclic intermediate.

Oxidative addition of an iodine source or reaction with an electrophilic iodine reagent.

Reductive elimination to release the iodinated product and regenerate the catalyst.

The regioselectivity is controlled by the directing group and the steric and electronic properties of the substrate. This methodology has proven effective for the late-stage functionalization of complex molecules. While specific examples for the iodination of nitrobenzoate systems are specialized, the broad utility of this approach in C-H functionalization makes it a viable strategy for synthesizing this compound, potentially offering high selectivity under mild conditions. pitt.eduacs.org

Oxidative Iodination Protocols

Oxidative iodination is a widely used and practical method for introducing iodine onto aromatic rings, particularly those activated by electron-donating groups like methoxy substituents. organic-chemistry.org These protocols utilize a source of iodide (e.g., I2, KI) in the presence of an oxidizing agent to generate a more potent electrophilic iodinating species, such as the iodonium (B1229267) ion (I+).

Commonly employed oxidative systems include:

N-Iodosuccinimide (NIS): Often used with a catalytic amount of a Brønsted or Lewis acid, NIS is an effective source of electrophilic iodine for a wide range of substrates. organic-chemistry.org

Iodine with an Oxidant: A combination of molecular iodine (I2) with a strong oxidant like hydrogen peroxide (H2O2), or Oxone® can generate the active iodinating agent in situ. organic-chemistry.orgtandfonline.com

Hypervalent Iodine Reagents: Compounds like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can serve as efficient iodine sources, particularly for less reactive substrates. organic-chemistry.org

For a precursor such as methyl 4-methoxy-5-nitrobenzoate, the strong activating effect of the methoxy group, combined with the meta-directing influence of the nitro and ester groups, strongly favors electrophilic attack at the C-3 position. Oxidative iodination is therefore a highly promising and direct route to the target molecule.

| Reagent System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Acid Catalyst | CH3CN or CH2Cl2, room temp. | Mild conditions, high yields for activated arenes. organic-chemistry.org | Requires stoichiometric amounts of NIS. |

| KI / H2O2 / Acid | Methanol (B129727), presence of strong acid. | Inexpensive reagents, environmentally benign oxidant (water is the byproduct). organic-chemistry.org | Requires careful control of reaction conditions. |

| I2 / Oxidant (e.g., Oxone®) | Aqueous or biphasic solvent systems. | Effective for generating electrophilic iodine. tandfonline.com | Can sometimes lead to over-iodination if not controlled. |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile (B52724), mild conditions. | Effective for a wide range of substrates, including some less-reactive arenes. organic-chemistry.org | Reagent is a solid and easy to handle. |

Selective Functionalization of Precursor Molecules

The successful synthesis of this compound hinges on the controlled, stepwise functionalization of simpler aromatic precursors. The sequence in which the ester, methoxy, and nitro groups are introduced is critical for achieving the correct substitution pattern.

Methoxylation and Esterification Reactions on Aromatic Substrates

Esterification: The methyl ester group is typically introduced via the esterification of the corresponding benzoic acid. The Fischer-Speier esterification is a classic and effective method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or toluenesulfonic acid. rsc.org This reaction is an equilibrium process, and high yields can be achieved by using an excess of methanol or by removing the water formed during the reaction. usm.myresearchgate.net Studies on substituted benzoic acids show that the reaction proceeds smoothly for substrates containing both electron-donating and electron-withdrawing groups. epa.govijstr.org

| Catalyst | Alcohol/Solvent | Conditions | Key Features |

|---|---|---|---|

| Sulfuric Acid (H2SO4) | Excess Methanol | Reflux | Classic, inexpensive, and effective method. rsc.org |

| Modified Montmorillonite K10 | Methanol (Solvent-free) | Reflux | Solid acid catalyst, avoids mineral acids. epa.govijstr.org |

| Microwave-Assisted (H2SO4 cat.) | Ethanol (B145695) (in sealed vessel) | 130-150 °C | Rapid reaction times, improved yields. researchgate.net |

Methoxylation: The methoxy group is typically introduced from a precursor containing a hydroxyl group (a phenol). The Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a base (e.g., K2CO3, NaH) followed by reaction with a methylating agent (e.g., dimethyl sulfate, methyl iodide), is a standard procedure for this transformation.

Controlled Aromatic Nitration Procedures

Aromatic nitration is the key reaction for introducing the nitro group onto the benzene (B151609) ring. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile. nih.gov The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). mnstate.eduscribd.com

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the ring. mnstate.edu

Activating, Ortho, Para-Directing Groups: -OCH3

Deactivating, Meta-Directing Groups: -COOCH3, -NO2

Deactivating, Ortho, Para-Directing Groups: -I

In a plausible synthetic route starting from a precursor like methyl 3-iodo-4-methoxybenzoate, the powerful ortho, para-directing methoxy group would direct the incoming nitro group to the C-5 position. The meta-directing ester group would also favor substitution at C-5. The ortho, para-directing iodo group would direct to C-2 and C-6, but its influence is generally weaker than that of the methoxy group. Therefore, controlled nitration under standard conditions (HNO3/H2SO4 at low temperature) is expected to selectively yield the desired 5-nitro product. chegg.comma.edu

A relevant study on the synthesis of Gefitinib demonstrated the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate. nih.govmdpi.com In this case, nitration occurred selectively at the position ortho to the 4-methoxy group and meta to the ester and 3-alkoxy groups, which corresponds to the C-5 position in the target molecule's substitution pattern. This provides strong evidence for the feasibility of selectively nitrating a suitably substituted precursor to obtain the required arrangement of functional groups. nih.govmdpi.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of polysubstituted aromatic compounds like this compound can be approached through various strategic sequences. These routes can be categorized as either convergent, where different fragments of the molecule are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a library of related compounds. For the specific target molecule, both stepwise functional group interconversions on a benzoate (B1203000) scaffold and conceptual multi-component reactions represent viable, albeit different, approaches.

Stepwise Functional Group Interconversions

A stepwise approach, involving the sequential introduction of functional groups onto a starting aromatic ring, is a common and well-established method for the synthesis of molecules like this compound. The order of these introductions is critical and is dictated by the directing effects of the substituents.

A plausible and logical synthetic sequence for this compound would commence with a commercially available and suitably substituted methyl benzoate, followed by a series of electrophilic aromatic substitution reactions. One such rational route is outlined below:

Nitration of Methyl 4-methoxybenzoate: The synthesis can initiate with the nitration of methyl 4-methoxybenzoate. The methoxy group (-OCH₃) is an activating, ortho, para-directing group. libretexts.orgorganicchemistrytutor.com Therefore, the electrophilic nitration will yield a mixture of isomers, primarily Methyl 4-methoxy-3-nitrobenzoate and Methyl 4-methoxy-2-nitrobenzoate. The desired 3-nitro isomer must then be isolated from this mixture.

Iodination of Methyl 4-methoxy-3-nitrobenzoate: The subsequent step is the iodination of the purified Methyl 4-methoxy-3-nitrobenzoate. In this intermediate, the directing effects of the existing substituents are additive. The methoxy group at C4 is an ortho, para-director, and the nitro group (-NO₂) at C3 is a meta-director. stackexchange.comminia.edu.egwikipedia.org Both of these groups direct the incoming electrophile (iodine) to the C5 position, thus favoring the formation of the desired product, this compound.

The following table summarizes the directing effects of the substituents at each stage of this proposed synthesis:

| Step | Reactant | Existing Substituents and their Directing Effects | Predicted Position of Substitution | Product |

| 1 | Methyl 4-methoxybenzoate | -OCH₃ (ortho, para-director) | C3 and C2 | Methyl 4-methoxy-3-nitrobenzoate (major) and Methyl 4-methoxy-2-nitrobenzoate (minor) |

| 2 | Methyl 4-methoxy-3-nitrobenzoate | -OCH₃ (ortho, para-director), -NO₂ (meta-director) | C5 | This compound |

This stepwise functional group interconversion strategy offers a high degree of control over the regiochemistry of the final product due to the synergistic directing effects of the substituents in the second step.

Multi-Component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly desirable in modern organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. chemicalprocessing.comazom.comresearchgate.net

While a specific multi-component reaction for the direct assembly of this compound from simple precursors has not been extensively documented in the literature, the principles of one-pot synthesis can be conceptually applied to the stepwise route. A hypothetical one-pot synthesis could involve the sequential addition of nitrating and iodinating reagents to the starting material, Methyl 4-methoxybenzoate.

Such a procedure would necessitate careful control of reaction conditions to ensure the completion of the nitration step before the introduction of the iodinating agent. The compatibility of the reagents and the stability of the intermediates under the reaction conditions would be critical for the success of this approach. The development of such a one-pot process would represent a significant advancement in the synthesis of this and related polysubstituted aromatic compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for environmental sustainability. This involves the development of methodologies that reduce or eliminate the use and generation of hazardous substances. jddhs.com

Solvent-Free and Alternative Solvent Systems

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Iodination: Research has demonstrated the feasibility of solvent-free iodination of activated aromatic compounds. nih.gov One promising method employs a reagent system of elemental iodine (I₂) and a solid urea-hydrogen peroxide (UHP) adduct. nih.gov This approach avoids the use of volatile and often toxic organic solvents, thereby reducing environmental pollution and simplifying product work-up. Such a solvent-free protocol could potentially be adapted for the iodination of Methyl 4-methoxy-3-nitrobenzoate.

Alternative Solvent Systems: Where solvents are necessary, the use of greener alternatives is encouraged. For electrophilic aromatic substitution reactions, the development of protocols in water, ionic liquids, or other biodegradable solvents is an active area of research. nih.gov For instance, the iodination of vanillin, a substituted phenol, has been successfully carried out in water using potassium iodide and Oxone® as the oxidant. tandfonline.com

The following table provides a comparison of traditional versus greener solvent approaches for aromatic iodination:

| Approach | Solvent/Medium | Advantages | Disadvantages |

| Traditional | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃) | Good solubility for many organic compounds | Toxic, environmentally persistent, volatile |

| Greener | Water | Non-toxic, non-flammable, readily available | Poor solubility for many non-polar organic substrates |

| Greener | Ionic Liquids | Low volatility, tunable properties, potential for recyclability | Can be expensive, potential for hidden environmental impact |

| Greener | Solvent-Free | Eliminates solvent waste, can lead to faster reactions | Can be challenging for solid reactants, potential for localized overheating |

Development of Recyclable Catalytic Systems

Recyclable Iodinating Reagents: Ionic liquids have been investigated not only as alternative solvents but also as recyclable iodinating reagents. For example, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate has been used for the solvent-free, regioselective iodination of activated aromatic amines and can be recovered and reused multiple times. rsc.org

Heterogeneous Catalysts: The development of solid-supported catalysts for halogenation reactions is a significant area of research. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused. While specific examples for the iodination of substituted benzoates are not abundant, the development of recyclable nano-Ag/g-C₃N₄ catalyst systems for the halogenation of terminal alkynes demonstrates the potential of this approach. researchgate.net Furthermore, recyclable hypervalent iodine(III) reagents supported on magnetic nanoparticles have been developed for various oxidative transformations. mdpi.com

The implementation of such green chemistry strategies in the synthesis of this compound would not only enhance the environmental friendliness of the process but could also lead to more efficient and cost-effective production methods.

Reaction Chemistry and Mechanistic Studies of Methyl 3 Iodo 4 Methoxy 5 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions of the Iodo Group

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The viability of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Displacement of Iodine by Various Nucleophiles and Reaction Kinetics

The iodo group in methyl 3-iodo-4-methoxy-5-nitrobenzoate can be displaced by a variety of nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the iodide ion restores the aromaticity of the ring.

While specific kinetic data for the displacement of the iodo group in this particular molecule are not extensively documented in readily available literature, the principles of SNAr reactions suggest that the rate would be influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the reaction temperature.

Electronic and Steric Influence of Substituents on Reactivity

The reactivity of an aryl halide in SNAr reactions is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. libretexts.orglibretexts.org

Electronic Effects : For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. msu.edu The presence of electron-withdrawing groups facilitates the attack of a nucleophile. In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. libretexts.orgrsc.org It strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack, especially at the ortho and para positions. The methoxy (B1213986) group (-OCH₃) is electron-donating by resonance but electron-withdrawing by induction. libretexts.org The ester group (-COOCH₃) is also electron-withdrawing. rsc.org The combined effect of the nitro and ester groups makes the aromatic ring sufficiently electron-poor to undergo nucleophilic substitution. The nitro group, being ortho to the iodo group, plays a pivotal role in stabilizing the Meisenheimer complex formed during the reaction.

Steric Effects : Steric hindrance can also affect the rate of reaction. The substituents ortho to the site of attack can impede the approach of the nucleophile. In this molecule, the methoxy group is ortho to the iodo group, which could potentially introduce some steric hindrance depending on the size of the incoming nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Aryl iodides are particularly reactive substrates for these transformations due to the relatively weak carbon-iodine bond.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. rsc.org This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov

This compound is a suitable substrate for Suzuki-Miyaura coupling. The reaction would involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic and steric properties of the substituents can influence the efficiency of the reaction. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Expected Product | Potential Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | Methyl 4-methoxy-5-nitro-3-phenylbenzoate | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methylphenylboronic acid | Methyl 4-methoxy-5-nitro-3-(p-tolyl)benzoate | Pd(dppf)Cl₂ / K₂CO₃ |

| 3-Thienylboronic acid | Methyl 4-methoxy-5-nitro-3-(thiophen-3-yl)benzoate | Pd(OAc)₂ / SPhos / K₃PO₄ |

Sonogashira Coupling for Alkynylations

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov

The iodo substituent in this compound makes it a highly reactive partner for Sonogashira coupling. researchgate.netresearchgate.net The reaction would proceed via a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation (with a copper acetylide intermediate), and reductive elimination. chemrxiv.org

Table 2: Hypothetical Sonogashira Coupling Reactions

| Terminal Alkyne | Expected Product | Potential Catalyst/Base System |

|---|---|---|

| Phenylacetylene | Methyl 4-methoxy-5-nitro-3-(phenylethynyl)benzoate | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |

| Trimethylsilylacetylene | Methyl 4-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)benzoate | Pd(OAc)₂ / PPh₃ / CuI / i-Pr₂NH |

| 1-Hexyne | Methyl 3-(hex-1-yn-1-yl)-4-methoxy-5-nitrobenzoate | Pd(PPh₃)₄ / CuI / Et₃N |

Heck Reactions for Olefination

The Heck reaction is a method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for the synthesis of substituted alkenes. nih.gov

As an aryl iodide, this compound is an excellent substrate for the Heck reaction. researchgate.net The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the olefinated product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.

Table 3: Hypothetical Heck Reactions

| Alkene | Expected Product | Potential Catalyst/Base System |

|---|---|---|

| Styrene | Methyl 4-methoxy-5-nitro-3-styrylbenzoate | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |

| Methyl acrylate | Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-4-methoxy-5-nitrobenzoate | PdCl₂ / PPh₃ / NaOAc |

| 1-Octene | Methyl 3-(oct-1-en-1-yl)-4-methoxy-5-nitrobenzoate | Pd(PPh₃)₄ / K₂CO₃ |

Buchwald-Hartwig Aminations and Etherifications

The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification. These reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively.

Aminations: In a typical Buchwald-Hartwig amination, the aryl iodide would be coupled with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general reactivity order for aryl halides in these couplings is I > Br > Cl. wuxiapptec.com However, aryl iodides can sometimes be challenging, as the iodide formed during the reaction can have an inhibitory effect on the palladium catalyst. wuxiapptec.comlibretexts.orgresearchgate.net The reaction is expected to proceed under standard conditions, likely utilizing a palladium(0) source, such as Pd(OAc)₂, with a suitable phosphine ligand (e.g., BINAP, DPPF, or bulky biarylphosphines) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder base like cesium carbonate (Cs₂CO₃) if base-sensitive functional groups are a concern. jk-sci.comacs.org The electron-withdrawing nature of the nitro group on the aromatic ring is anticipated to facilitate the initial oxidative addition step of the catalytic cycle. A variety of amines, including primary and secondary aliphatic and aromatic amines, could likely be coupled. figshare.com

Etherifications: Similar to aminations, the Buchwald-Hartwig etherification would involve the coupling of this compound with an alcohol or a phenol (B47542). The catalytic system is analogous, comprising a palladium source, a ligand, and a base. This method provides a versatile route to diaryl ethers and alkyl aryl ethers.

Interactive Table: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Nucleophile | Primary/Secondary Amine (e.g., Aniline (B41778), Morpholine) | Forms the new C-N bond |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source for the catalytic cycle |

| Ligand | BINAP, Xantphos, SPhos, RuPhos | Stabilizes the Pd center and facilitates key steps |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and regenerates the catalyst |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |

| Temperature | 25 °C to >100 °C | Varies depending on substrate reactivity |

Mechanistic Investigations of Catalytic Cycles

The mechanism of the Buchwald-Hartwig reaction is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates. wuxiapptec.comjk-sci.com

The generally accepted catalytic cycle proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, cleaving the carbon-iodine bond to form a Pd(II) intermediate, [Pd(Ar)(I)(L)₂]. This step is typically the rate-determining step for aryl bromides and chlorides but is generally very fast for aryl iodides. acs.orguwindsor.ca

Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) complex. The base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amido complex, [Pd(Ar)(NR₂)(L)₂], and displaces the iodide ligand. jk-sci.com

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

For this compound, the electron-deficient nature of the aromatic ring due to the nitro and ester groups would likely accelerate the initial oxidative addition step. The choice of ligand is crucial, as it influences the rates of both oxidative addition and reductive elimination and prevents the formation of inactive catalyst species. rug.nl

Transformations of the Nitro Group

Selective Reduction to Amine and Hydroxylamine (B1172632) Derivatives

The nitro group of this compound is susceptible to reduction, which can be selectively achieved to yield either the corresponding amine (an aniline derivative) or an N-aryl hydroxylamine. The key challenge is to perform this reduction without affecting the ester group or the carbon-iodine bond.

Reduction to Amines: A variety of reagents are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like esters and halogens. niscpr.res.in

Catalytic Hydrogenation: This is a common method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the hydrogenolysis (reductive cleavage) of the C-I bond.

Metal/Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH), zinc in acidic conditions (Zn/AcOH), or tin(II) chloride (SnCl₂) are classic and effective methods for this transformation, known for their high chemoselectivity. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Ni) or sodium borohydride (B1222165) in combination with transition metal salts (e.g., NaBH₄-FeCl₂) can selectively reduce the nitro group under mild conditions. researchgate.netrsc.org The NaBH₄-FeCl₂ system has been shown to be particularly effective for reducing nitroarenes bearing ester groups, with yields often exceeding 90%. researchgate.net

Reduction to Hydroxylamines: The partial reduction of a nitro group to a hydroxylamine is a more delicate transformation. It is a key intermediate in the complete reduction to an amine. Specific conditions can be employed to isolate the hydroxylamine derivative.

Controlled Reagents: Using reagents like zinc dust with ammonium (B1175870) chloride in an aqueous solution can favor the formation of the hydroxylamine. wikipedia.org

Catalytic Methods: Catalytic reduction with rhodium on carbon using hydrazine monohydrate at room temperature has also been reported for this partial reduction. wikipedia.org Similarly, specific gold or platinum nanoparticle catalysts can achieve high selectivity for N-aryl hydroxylamines. nih.govwhiterose.ac.uk

Interactive Table: Common Reagents for Selective Nitro Group Reduction

| Product | Reagent System | Typical Conditions | Chemoselectivity Notes |

| Amine | Fe / Acetic Acid | Mild heating | Tolerates esters and aryl halides. |

| Amine | SnCl₂ / HCl | Room temp. to mild heating | Good for sensitive functional groups. |

| Amine | NaBH₄ / FeCl₂ | THF, 28-40 °C | High selectivity for nitro group over esters. researchgate.net |

| Amine | H₂ / Pd/C | H₂ balloon, room temp. | Risk of dehalogenation (C-I bond cleavage). |

| Hydroxylamine | Zn / NH₄Cl | Aqueous solution, room temp. | Classic method for hydroxylamine synthesis. wikipedia.org |

| Hydroxylamine | Raney Ni / Hydrazine | 0-10 °C | Temperature control is critical for selectivity. wikipedia.org |

Condensation Reactions of Derived Amines

Upon successful reduction of the nitro group to an amine, the resulting product, methyl 3-amino-4-methoxy-5-iodobenzoate, can undergo various condensation reactions characteristic of anilines. The most common of these is the reaction with aldehydes and ketones to form imines, also known as Schiff bases.

This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to yield the imine. The reaction is generally reversible. The reactivity of the derived aniline in these condensations would be influenced by the electronic effects of the other ring substituents. The electron-donating methoxy group and the electron-withdrawing iodo and methyl ester groups would collectively modulate the nucleophilicity of the amino group. The reaction can be carried out with a range of aliphatic and aromatic aldehydes. nih.govresearchgate.netrsc.org

Ester Hydrolysis and Transesterification Reactions

Acid- and Base-Catalyzed Hydrolysis Kinetics

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of these reactions are well-understood and are highly dependent on the electronic nature of the substituents on the aromatic ring.

Base-Catalyzed Hydrolysis (Saponification): This reaction typically follows a second-order kinetic profile, being first order in both the ester and the hydroxide (B78521) ion. The mechanism is a nucleophilic acyl substitution (BAc2), where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of this reaction is highly sensitive to the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group and the iodine atom, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydroxide attack. Conversely, electron-donating groups like the methoxy group would slightly decrease the rate. For this compound, the strong electron-withdrawing effect of the nitro group is expected to dominate, leading to a significantly faster hydrolysis rate compared to unsubstituted methyl benzoate (B1203000). oieau.fr Studies on substituted methyl benzoates show a good correlation between hydrolysis rates and Hammett substituent constants (σ), with a positive reaction constant (ρ) value indicating that the reaction is favored by electron-withdrawing groups. oieau.frsemanticscholar.org

Acid-Catalyzed Hydrolysis: This is a reversible process that typically follows the AAc2 mechanism. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Unlike base-catalyzed hydrolysis, the effect of substituents on the rate of acid-catalyzed hydrolysis is generally much less pronounced. The reaction rates show a much weaker correlation with Hammett constants, and the reaction constant (ρ) is typically small. semanticscholar.org

Extrapolating from data on other substituted methyl benzoates, the half-life for the hydrolysis of this compound under environmental conditions (e.g., pH 8, 10°C) would be expected to be significantly shorter than that of methyl benzoate due to the presence of the strongly electron-withdrawing nitro group. oieau.fr

Photochemical and Electrochemical ReactivityThe behavior of this compound under photochemical or electrochemical conditions has not been a subject of published research.

Reductive and Oxidative Electrochemical BehaviorInformation on the electrochemical properties, including reductive and oxidative behavior, of this compound is not available.

Due to the absence of specific research data for this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article as per the instructions.

Derivatization and Scaffold Modification of Methyl 3 Iodo 4 Methoxy 5 Nitrobenzoate

Synthesis of Novel Aryl, Heteroaryl, and Alkynyl Derivatives

The presence of an iodine atom on the aromatic ring is of significant synthetic importance, as it provides a reactive site for the formation of new carbon-carbon bonds through various cross-coupling reactions. This allows for the direct attachment of diverse organic fragments to the benzoate (B1203000) core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C3 position of the methyl 3-iodo-4-methoxy-5-nitrobenzoate scaffold. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings enable the introduction of aryl, heteroaryl, and alkynyl groups, respectively.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. researchgate.netnih.gov In a typical reaction, this compound would be reacted with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This methodology is tolerant of a broad range of functional groups, making it suitable for complex molecule synthesis.

The Sonogashira coupling facilitates the attachment of terminal alkynes to the aromatic ring. This reaction is typically catalyzed by a combination of palladium and copper complexes and proceeds under mild conditions. The resulting alkynyl derivatives are valuable intermediates for further transformations or as components of materials with interesting electronic properties.

The following table summarizes representative cross-coupling reactions applicable to aryl iodides like this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-Alkynyl |

| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Alkenyl |

By strategically applying cross-coupling methodologies, it is possible to construct extended π-conjugated systems based on the this compound core. For instance, successive Sonogashira and Suzuki reactions can be employed to build complex aromatic structures with tailored electronic and photophysical properties. These extended systems are of interest in materials science for applications in organic electronics.

Preparation of Amino-Substituted Benzoates and Amide Derivatives

The nitro group at the C5 position is a key functional handle that can be readily transformed into an amino group. This conversion opens up a vast array of subsequent derivatization possibilities, fundamentally altering the electronic properties of the benzene (B151609) ring and providing a nucleophilic site for further reactions.

The reduction of the nitro group to a primary amine is a fundamental and efficient transformation. nih.govnih.gov This reaction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemicalbook.com Chemical reducing agents are also highly effective; common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. mdpi.com The successful reduction yields methyl 3-amino-5-iodo-4-methoxybenzoate, a key intermediate for further functionalization.

The general transformation is depicted below:

This compound → Methyl 3-amino-5-iodo-4-methoxybenzoate| Reduction Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol (B129727) solvent, 50 psi |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol (B145695) solvent, Reflux |

| Chemical Reduction | Fe, NH₄Cl | Ethanol/Water solvent, Reflux |

Once the primary amine (methyl 3-amino-5-iodo-4-methoxybenzoate) is formed, it serves as a nucleophile for a variety of reactions. vulcanchem.com

Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form amide derivatives. scholarsresearchlibrary.com This reaction is a common strategy for installing a wide range of functional groups.

Sulfonylation: Reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. nih.gov This transformation is important in medicinal chemistry for creating compounds with specific biological activities.

Alkylation: The amine can undergo alkylation with alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

These reactions provide access to a diverse library of compounds, each with modified steric and electronic properties suitable for various applications.

Transformations of the Methyl Ester Group

The methyl ester functionality provides another site for modification, allowing for changes to the carboxyl group.

Hydrolysis: The most common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-iodo-4-methoxy-5-nitrobenzoic acid). This is typically achieved under basic conditions using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by heating the ester with ammonia (B1221849) or a primary/secondary amine, sometimes at high pressure. google.com This reaction can be slow but avoids the need for a separate hydrolysis step. For more complex amines, prior hydrolysis to the carboxylic acid is generally more efficient.

Reduction: The ester can be reduced to a primary alcohol, yielding (3-iodo-4-methoxy-5-nitrophenyl)methanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). mdpi.com The resulting benzyl alcohol opens up further synthetic routes through reactions of the hydroxyl group.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-iodo-4-methoxy-5-nitrobenzoic acid. This transformation is a fundamental step in modifying the carboxyl group or for studies requiring the free acid. The hydrolysis can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium, the ester undergoes hydrolysis. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.

Base-Catalyzed Saponification: A more common and often more efficient method is saponification, which involves treating the ester with a strong base like sodium hydroxide or potassium hydroxide. This reaction is essentially irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

| Reaction Condition | Reagents | Product |

| Acidic Hydrolysis | H₂SO₄ / H₂O | 3-iodo-4-methoxy-5-nitrobenzoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH / H₂O, 2. H₃O⁺ | 3-iodo-4-methoxy-5-nitrobenzoic acid |

Reduction to Alcohol and Aldehyde Analogues

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, providing valuable synthetic intermediates. The choice of reducing agent is crucial in determining the final product.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (3-iodo-4-methoxy-5-nitrophenyl)methanol. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol.

Reduction to Aldehyde: The partial reduction of the ester to the aldehyde, 3-iodo-4-methoxy-5-nitrobenzaldehyde, is a more delicate transformation. It requires the use of a sterically hindered and less reactive reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. These conditions prevent the over-reduction of the initially formed aldehyde.

It is important to note that the nitro group is also susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) would likely reduce the nitro group to an amine. Chemoselective reduction of the ester in the presence of a nitro group can be challenging and may require specific reaction conditions or protecting group strategies.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (3-iodo-4-methoxy-5-nitrophenyl)methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | 3-iodo-4-methoxy-5-nitrobenzaldehyde |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | (3-amino-4-methoxyphenyl)methanol (ester and nitro reduction) |

Regioselective Introduction of Additional Functional Groups

The aromatic ring of this compound is substituted with three different groups, each exerting its own electronic and steric influence on the regioselectivity of further functionalization.

Ortho, Meta, and Para Functionalization Strategies

The existing substituents on the benzene ring dictate the position of incoming electrophiles in electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group. The iodo (-I) and nitro (-NO₂) groups are deactivating groups, with the nitro group being a meta-director and the iodo group being weakly ortho-, para-directing.

Given the substitution pattern, the positions on the ring are:

Position 2: Ortho to the methoxy group and ortho to the iodo group. Sterically hindered.

Position 6: Ortho to the methoxy group and meta to both the iodo and nitro groups. This is the most likely position for electrophilic attack due to the strong activating and directing effect of the methoxy group.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to predominantly occur at the C6 position.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. The iodo group can act as a leaving group in SNAr reactions, especially if activated by the ortho- and para-directing nitro group. However, in this specific substitution pattern, the nitro group is meta to the iodo group, which is not ideal for activation.

The iodine atom itself provides a handle for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the C3 position. Reactions such as the Suzuki, Sonogashira, and Heck couplings can be employed to form new carbon-carbon bonds. researchgate.netwikipedia.orgwikipedia.org

| Reaction Type | Expected Position of Functionalization |

| Electrophilic Aromatic Substitution | C6 |

| Nucleophilic Aromatic Substitution (of Iodine) | Less likely due to meta-nitro group |

| Palladium-Catalyzed Cross-Coupling | C3 |

Incorporation into Polymeric Architectures and Hybrid Materials

The functional groups present in this compound and its derivatives offer multiple avenues for their incorporation into larger molecular structures, including polymers and supramolecular assemblies.

Monomer Synthesis for Macromolecular Chains

Derivatives of this compound can be converted into polymerizable monomers. For instance, the carboxylic acid obtained from hydrolysis can be reacted with a molecule containing a polymerizable group (e.g., a vinyl or acrylate group) and a hydroxyl or amino group to form an ester or amide linkage.

Alternatively, the nitro group can be reduced to an amine, which can then be used in polymerization reactions, such as the formation of polyamides or polyimides. The aromatic core of the molecule can impart rigidity and potentially interesting thermal or optical properties to the resulting polymer. Vanillin, a related natural product, has been extensively used as a renewable building block for the synthesis of a variety of monomers for polymer chemistry. nih.govrsc.orgacs.orgpsu.edursc.org

Functional Linkers in Supramolecular Assemblies

The rigid aromatic core and the presence of the iodo group make derivatives of this compound attractive candidates for use as functional linkers in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers.

Advanced Spectroscopic and Structural Analysis of Methyl 3 Iodo 4 Methoxy 5 Nitrobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a polysubstituted aromatic compound like this compound, NMR provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unequivocally assign the proton and carbon signals of this compound and confirm its substitution pattern, a suite of multi-dimensional NMR experiments is employed.

¹H-¹H Correlation Spectroscopy (COSY): The COSY spectrum reveals scalar coupling between protons. In the aromatic region of this compound, the two aromatic protons would be expected to show a correlation peak, indicating their proximity on the benzene (B151609) ring. This would confirm their ortho, meta, or para relationship. Given the substitution pattern, a meta-coupling would be anticipated between H-2 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of the carbon signals for the two aromatic CH groups, as well as the methoxy (B1213986) and methyl ester carbons.

The methoxy protons and the carbon atom at position 4 of the aromatic ring.

The methyl ester protons and the carbonyl carbon of the ester group.

The aromatic protons and the neighboring quaternary carbons (e.g., the carbons bearing the iodo, methoxy, nitro, and carboxyl groups).

These combined techniques allow for a complete and confident assignment of the molecular structure.

Analysis of Chemical Shift Anisotropy and Coupling Constant Patterns

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, the iodo group is weakly electron-withdrawing with a significant anisotropic effect, the methoxy group is electron-donating, and the methyl ester group is electron-withdrawing. These competing effects lead to a predictable, albeit complex, pattern of chemical shifts.

The coupling constant (J) between the two aromatic protons provides valuable structural information. A small coupling constant (typically 2-3 Hz) would be indicative of a meta-relationship, which is consistent with the proposed structure.

Chemical shift anisotropy (CSA) can provide information about the electronic environment and symmetry around a nucleus. While not typically measured in routine solution-state NMR, solid-state NMR studies could reveal the CSA tensors for the various carbon nuclei, offering deeper insights into the electronic structure of the molecule.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) techniques can be used to study conformational changes that occur on the NMR timescale. In this compound, restricted rotation around the C-O bond of the methoxy group or the C-N bond of the nitro group could potentially be observed at low temperatures. If the rotational barrier is sufficiently high, separate signals for different conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures could provide quantitative information about the energy barriers to rotation.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

Detailed Band Assignment and Characteristic Vibrational Modes

The FTIR and Raman spectra of this compound would be expected to show a series of characteristic bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | FTIR/Raman |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | FTIR/Raman |

| Ester (C=O) | Stretch | 1720 - 1740 | FTIR |

| Aromatic C=C | Stretch | 1450 - 1600 | FTIR/Raman |

| C-O (Ester) | Stretch | 1200 - 1300 | FTIR |

| C-O (Ether) | Asymmetric Stretch | 1230 - 1270 | FTIR |

| C-O (Ether) | Symmetric Stretch | 1020 - 1075 | Raman |

| C-H (Aromatic) | Stretch | 3000 - 3100 | FTIR/Raman |

| C-H (Methyl) | Stretch | 2850 - 3000 | FTIR/Raman |

| C-I | Stretch | 500 - 600 | Raman |

Interactive Data Table: Click on headers to sort.

The precise positions and intensities of these bands can be influenced by the electronic and steric interactions between the substituents on the aromatic ring.

Temperature-Dependent Vibrational Studies

Temperature-dependent FTIR or Raman studies can provide insights into intermolecular interactions and subtle conformational changes. For this compound, changes in the vibrational frequencies or bandwidths of the nitro and carbonyl stretching modes with temperature could indicate changes in crystal packing or intermolecular hydrogen bonding (in the solid state). In solution, temperature-dependent studies could potentially be used to study the conformational dynamics of the methoxy and nitro groups, complementing the information obtained from dynamic NMR studies.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₉H₈INO₅), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Iodine | ¹²⁷I | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound is 352.9447 Da . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would unequivocally confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The analysis of these product ions provides detailed structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO). In the case of benzoic acid derivatives, decarboxylation is also a frequent fragmentation event.

For this compound, the fragmentation pathways can be predicted based on the functional groups present. Upon ionization, the molecular ion [M]⁺ would likely undergo a series of fragmentation steps.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 352.94 | Loss of methoxy radical | 321.94 | •OCH₃ |

| 352.94 | Loss of nitro group | 306.94 | NO₂ |

| 352.94 | Loss of nitric oxide | 322.94 | NO |

| 321.94 | Decarbonylation | 293.94 | CO |

| 306.94 | Loss of methyl radical | 291.93 | •CH₃ |

The study of related nitroaromatic compounds by mass spectrometry supports these predicted pathways. For instance, the fragmentation of nitrophenols and nitrobenzoic acids often involves the loss of NO₂ and subsequent decarbonylation of the aromatic ring. The presence of the iodine atom would also lead to characteristic isotopic patterns in the mass spectrum, further aiding in fragment identification.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern the crystal packing. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, provides valuable insights into its expected solid-state conformation. nih.gov

The molecular geometry of this compound is dictated by the hybridization of its atoms and the steric and electronic effects of its substituents. The benzene ring is expected to be largely planar, with the attached atoms lying in or close to this plane.

Table 3: Expected Bond Geometries in this compound (based on analogous structures)

| Parameter | Atom(s) Involved | Expected Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | C-OCH₃ | ~1.36 Å (aromatic) |

| Bond Length | O-CH₃ | ~1.43 Å (aliphatic) |

| Bond Angle | C-C-I | ~120° |

| Bond Angle | O-N-O | ~125° |

| Torsional Angle | C-C-O-C (ester) | Near 0° or 180° for planarity |

Deviations from ideal geometries can occur due to steric hindrance between adjacent bulky substituents, such as the iodo and nitro groups.

The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are anticipated to play a role.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic and methyl protons as donors and the oxygen atoms of the nitro and ester groups as acceptors are likely to be present.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of a nitro or carbonyl group on a neighboring molecule (I···O interaction).

π-Stacking: The electron-deficient nature of the nitro-substituted aromatic ring could promote π-π stacking interactions with adjacent rings in a parallel-displaced or T-shaped arrangement.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and conjugation.

The UV-Vis spectrum of an aromatic compound is influenced by the nature of its substituents. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro and iodo) can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region. For instance, nitrobenzene (B124822) shows an absorption band around 250 nm. nih.gov The presence of both an electron-donating group (-OCH₃) and electron-withdrawing groups (-NO₂, -I) in this compound is expected to lead to intramolecular charge-transfer (ICT) transitions. This would likely result in a red-shift (bathochromic shift) of the absorption bands compared to simpler nitroaromatics.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of electrons from π bonding to π antibonding orbitals in the aromatic ring. | 200-300 nm |

| n → π | Excitation of non-bonding electrons (from oxygen atoms) to π antibonding orbitals. | > 300 nm |

| Intramolecular Charge Transfer (ICT) | Electron density shifts from the electron-rich part of the molecule (methoxy-substituted ring) to the electron-deficient part (nitro group). | > 300 nm |

Due to the presence of the heavy iodine atom, intersystem crossing from the singlet excited state to a triplet state may be enhanced, which could lead to phosphorescence rather than, or in addition to, fluorescence. The emission properties would be highly dependent on the specific electronic structure and the rigidity of the molecular environment.

UV-Visible Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of several chromophores within its structure. A chromophore is a part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-visible range.

The principal chromophores in this compound are the benzene ring itself and the substituents attached to it, particularly the nitro group (-NO₂), the methoxycarbonyl group (-COOCH₃), and the methoxy group (-OCH₃). The iodine atom (-I) also influences the electronic properties as an auxochrome.

Benzene Ring: The aromatic ring exhibits characteristic π → π* transitions. For unsubstituted benzene, these appear as a strong band around 204 nm and a weaker, structured band (the B-band) around 255 nm.

Nitro Group (-NO₂): The nitro group is a strong chromophore and a powerful electron-withdrawing group. It significantly affects the spectrum, often causing a red shift (bathochromic shift) of the primary benzene absorption bands. Nitroaromatic compounds typically show strong absorptions due to π → π* transitions, which may involve charge transfer from the benzene ring to the nitro group. iu.eduresearchgate.net A weaker n → π* transition, originating from the non-bonding electrons on the oxygen atoms of the nitro group, is also possible but often has a low molar absorptivity.

Methoxycarbonyl (-COOCH₃) and Methoxy (-OCH₃) Groups: These groups act as auxochromes, modifying the absorption of the primary chromophore (the substituted benzene ring). The methoxy group is an electron-donating group, while the ester group is electron-withdrawing. Their combined electronic effects, along with the nitro and iodo substituents, determine the final position and intensity of the absorption maxima (λₘₐₓ).

For multisubstituted benzene derivatives like this compound, the resulting spectrum is a complex interplay of these effects. The addition of multiple groups can cause shifts in the absorption wavelength and changes in intensity. For instance, studies on substituted nitroaromatics show that adding multiple functional groups can lead to shifts in the main absorption bands, often moving them from around 240 nm to 210 nm. iu.edu The spectrum of a related compound, p-nitrobenzoic acid, resembles that of nitrobenzene due to the strong electronic influence of the nitro group. cdnsciencepub.com It is expected that this compound would exhibit strong absorption in the UV region, likely with a primary absorption band between 220 and 300 nm, characteristic of a highly substituted nitroaromatic system.

Table 5.5.1: Chromophoric Contributions in this compound

| Chromophore/Auxochrome | Type of Transition(s) | Expected Influence on Spectrum |

| Substituted Benzene Ring | π → π | Primary strong absorption, modified by substituents |

| Nitro Group (-NO₂) | π → π, n → π | Strong chromophore, causes significant red shift and increased intensity |

| Methoxycarbonyl (-COOCH₃) | n → π | Auxochrome, electron-withdrawing effect |

| Methoxy Group (-OCH₃) | n → π | Auxochrome, electron-donating effect |

| Iodine Atom (-I) | n → σ | Auxochrome, influences overall electronic structure |

Fluorescence and Phosphorescence Quantum Yields and Lifetimes (if applicable)

Nitroaromatic compounds are generally known to be weakly fluorescent or entirely non-fluorescent in solution. rsc.orgrsc.org This phenomenon is attributed to the nitro group's ability to efficiently quench fluorescence through rapid and highly efficient non-radiative decay pathways. chalcogen.ro

The primary mechanism for this quenching is intersystem crossing (ISC), a process where the molecule transitions from its lowest excited singlet state (S₁) to an excited triplet state (T₁). rsc.orgrsc.org For most molecules, fluorescence (emission from S₁) and ISC are competing processes. However, in nitroaromatics, the rate of ISC is exceptionally fast, often occurring on a sub-picosecond timescale, with rate constants (k_ISC) that can exceed 10¹¹ s⁻¹. rsc.orgresearchgate.net This rate is several orders of magnitude faster than typical fluorescence rate constants (k_f ≈ 10⁷–10⁸ s⁻¹), meaning that virtually all excited molecules will cross over to the triplet state before they have a chance to fluoresce. rsc.org

This efficient ISC is facilitated by strong spin-orbit coupling introduced by the nitro group, which lowers the energy gap between the relevant singlet and triplet states. rsc.orgresearchgate.net Consequently, for this compound, it is highly probable that the fluorescence quantum yield (Φ_f) would be negligible (Φ_f ≈ 0).

Due to the dominance of intersystem crossing, phosphorescence (emission from the T₁ state) could theoretically be observed, particularly at low temperatures in a rigid matrix. However, even this is often inefficient in nitroaromatics as the triplet states themselves have efficient non-radiative decay pathways back to the ground state. Therefore, significant fluorescence or phosphorescence from this compound is not expected under typical analytical conditions.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Assessing the purity of chemical compounds like this compound is crucial for their application in further synthetic steps. Hyphenated chromatographic techniques, which couple a separation method with a powerful detection method, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification using mass spectrometry. This compound, as a methyl ester, is sufficiently volatile for GC analysis.

In the mass spectrometer, typically using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique "fingerprint" that helps to confirm the structure of the compound.

For this compound (Molecular Weight: 337.09 g/mol ), the expected fragmentation pattern would include:

Molecular Ion (M⁺•): A peak at m/z = 337, corresponding to the intact molecule that has lost one electron. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system. libretexts.org

Loss of a Methoxy Radical (M - •OCH₃): Cleavage of the ester's methoxy group would result in a fragment at m/z = 306. This is a common fragmentation pathway for methyl esters. libretexts.org

Loss of a Nitro Radical (M - •NO₂): Cleavage of the C-N bond would lead to a fragment at m/z = 291.

Loss of NO (M - NO): A common rearrangement for nitroaromatics, resulting in a fragment at m/z = 307.

Loss of an Iodine Atom (M - •I): Cleavage of the C-I bond would yield a fragment at m/z = 210.

Other Fragments: Further fragmentation of these primary ions would lead to smaller characteristic peaks, such as those corresponding to the benzoyl cation and its derivatives. For example, the mass spectrum of methyl m-nitrobenzoate shows key fragments from the loss of the methoxy group and the nitro group. chegg.comchemicalbook.com

Table 5.6.1: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

| 337 | [M]⁺• (Molecular Ion) | Ionization of parent molecule |

| 306 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 291 | [M - NO₂]⁺ | Loss of nitro radical |

| 210 | [M - I]⁺ | Loss of iodine radical |

| 150 | [C₇H₄O₃]⁺• | Fragment corresponding to methyl nitrobenzoate cation radical after loss of I |

| 120 | [C₇H₄O₂]⁺• | Loss of NO from m/z 150 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the premier technique for the purity analysis of pharmaceutical intermediates and other complex organic molecules. emerypharma.combiomedres.us It combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. biomedres.us This method is particularly well-suited for compounds that may not be volatile or stable enough for GC.

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing good retention for moderately polar aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used.

Detection: A UV detector, set at one of the compound's absorption maxima (e.g., ~254 nm), would provide quantitative data on purity. The eluent would then be directed into the mass spectrometer for confirmation of identity.

Mass Spectrometry: Electrospray Ionization (ESI) is a common ionization technique for this type of analysis. protocols.ioresearchgate.net The compound can be detected in either positive or negative ion mode. In positive mode, protonated molecules [M+H]⁺ (m/z 338) or adducts with mobile phase ions (e.g., [M+Na]⁺) would be observed. In negative mode, the deprotonated molecule or other adducts could be detected. It is important to note that certain mobile phase additives, such as formic acid, can sometimes induce in-source deiodination of iodinated aromatic compounds, which must be considered during method development and data interpretation. nih.govresearchgate.netresearchgate.net

The combination of retention time from HPLC, UV absorbance, and the mass-to-charge ratio from MS provides a highly confident assessment of both the identity and purity of this compound, allowing for the detection and potential identification of synthesis-related impurities. sepscience.comalliedacademies.org

Table 5.6.2: Typical HPLC-MS Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| HPLC System | ||

| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | Reverse-phase separation of the main compound and impurities |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid improves peak shape and ionization |

| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | Organic component for elution |

| Flow Rate | 0.2 - 1.0 mL/min | Depends on column dimensions |

| Detection | UV/Diode Array Detector (DAD) | Quantitation and preliminary peak purity assessment |

| MS System | ||

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for the analyte |

| Polarity | Positive and/or Negative | To detect [M+H]⁺ or other relevant ions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Mass measurement for confirmation and impurity identification |

Computational and Theoretical Chemistry Studies of Methyl 3 Iodo 4 Methoxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No published studies were found that specifically detail DFT calculations for Methyl 3-iodo-4-methoxy-5-nitrobenzoate. Such studies would be valuable in providing insights into the molecule's electronic behavior and reactivity.

Optimized Geometries and Conformational Energy Landscapes

Information regarding the computationally optimized geometry and the conformational energy landscape of this compound is not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the chemical reactivity of a molecule, has not been reported for this compound.

Electrostatic Potential Surface and Charge Distribution Analysis